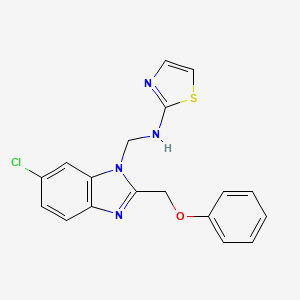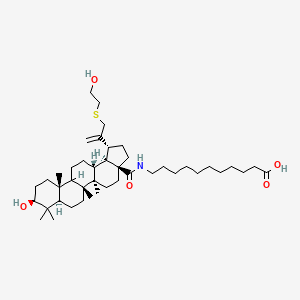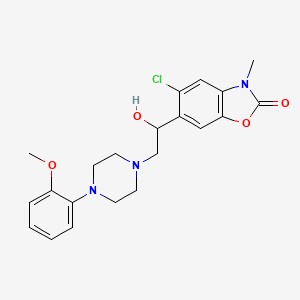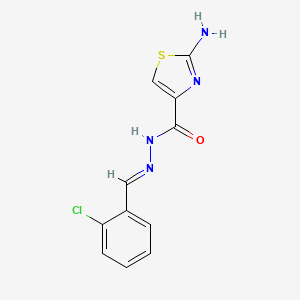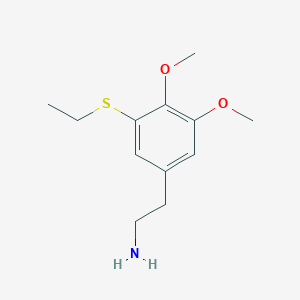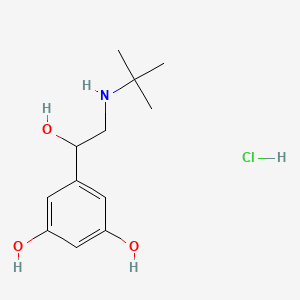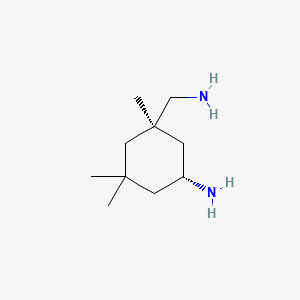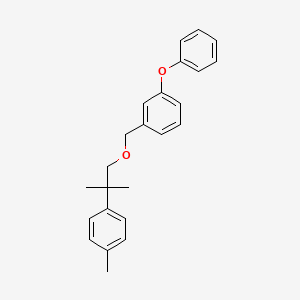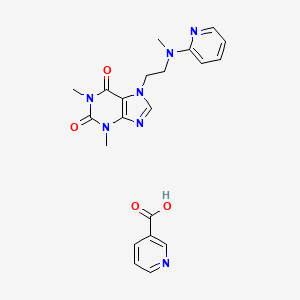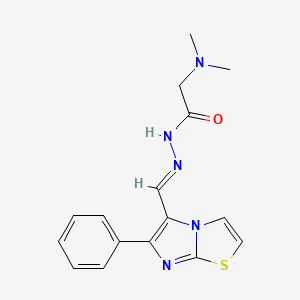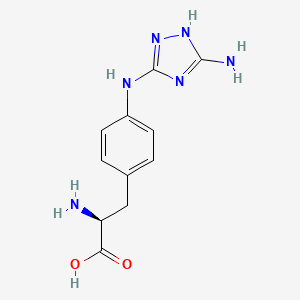
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine is a compound that belongs to the class of amino acids, which are the building blocks of proteins. This compound features a unique structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the triazole ring in the compound’s structure makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine can be achieved through multiple synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the triazole ring.
Wissenschaftliche Forschungsanwendungen
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its energetic properties and applications in the synthesis of energetic salts.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Used in medicinal chemistry for their pharmacological activities.
Uniqueness
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine is unique due to its combination of an amino acid structure with a triazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
164332-85-8 |
|---|---|
Molekularformel |
C11H14N6O2 |
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C11H14N6O2/c12-8(9(18)19)5-6-1-3-7(4-2-6)14-11-15-10(13)16-17-11/h1-4,8H,5,12H2,(H,18,19)(H4,13,14,15,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
PJCBYMREFYGWDN-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)NC2=NNC(=N2)N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)NC2=NNC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


